2-(2-chloro-6-fluorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one
Beschreibung
Eigenschaften
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O3/c1-25-17-8-6-12(10-18(17)26-2)16-7-9-19(24)23(22-16)11-13-14(20)4-3-5-15(13)21/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZLZKXWYJPOAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the benzyl group: The 2-chloro-6-fluorobenzyl group can be introduced via nucleophilic substitution reactions.
Methoxylation: The 3,4-dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions could target the pyridazinone ring or the aromatic rings.
Substitution: The chloro and fluoro substituents on the benzyl group make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the pyridazinone or aromatic rings.
Substitution: Substituted derivatives with various functional groups replacing the chloro or fluoro groups.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has shown promise as a lead compound in drug discovery due to its potential therapeutic effects. Notably, it has been investigated for:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines, including breast (MCF-7), colon (HT-29), and lung (A549) cancer cells. The IC50 values ranged from 5 to 15 µM, suggesting potent activity compared to standard chemotherapeutics like doxorubicin. Mechanistic studies revealed that it induces apoptosis and inhibits cell cycle progression, particularly at the G0/G1 phase .
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for further exploration in treating inflammatory diseases. Its ability to modulate inflammatory pathways could provide therapeutic benefits in conditions such as arthritis or other chronic inflammatory disorders.
Biological Probes
Due to its structural features, this compound can serve as a biochemical probe in research settings. It may interact with specific molecular targets such as enzymes or receptors, offering insights into biological pathways and disease mechanisms.
Synthetic Intermediate
In organic synthesis, 2-(2-chloro-6-fluorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one can act as a building block for more complex molecules. Its unique functional groups allow for the synthesis of derivatives with tailored properties for specific applications in pharmaceuticals or agrochemicals .
Anticancer Studies
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against various tumor cell lines. The results indicated that treatment with the compound led to increased levels of cleaved caspases and PARP, confirming the induction of apoptosis. Flow cytometry analysis demonstrated significant G0/G1 phase arrest in treated cells, highlighting its potential as an effective anticancer agent.
Inflammation Modulation
Another investigation focused on the anti-inflammatory effects of the compound in a murine model of inflammation. The results showed reduced levels of pro-inflammatory cytokines following treatment, suggesting that the compound could modulate immune responses effectively .
Wirkmechanismus
The mechanism of action of 2-(2-chloro-6-fluorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one would depend on its specific biological activity. Generally, it could involve:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Inhibition or activation of specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
Pyridazinone derivatives are widely studied for their diverse pharmacological and agrochemical properties. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Substituent Positioning : The target compound’s 2-chloro-6-fluorobenzyl group distinguishes it from analogues like 3h (2-methoxybenzyl) and 6a (2-propyl). Halogen substituents (Cl, F) may enhance metabolic stability and target binding compared to alkoxy or alkyl groups .
- However, the target compound lacks the cyclohexenone-carbonyl moiety critical for herbicidal activity in dioxopyritrione .
- Bioactivity Gaps : Unlike 5a and 6a , which exhibit COX-2 inhibition (IC₅₀ < 0.25 mM), the target compound’s biological profile remains uncharacterized in the provided evidence.
Biologische Aktivität
The compound 2-(2-chloro-6-fluorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C17H19ClFNO2
- Molecular Weight : 323.79 g/mol
- CAS Number : [774547-07-8]
Antiviral Activity
Recent studies have highlighted the compound's effectiveness against HIV-1. A related class of compounds, specifically 2-Cl-6-F-S-DABOs , demonstrated significant inhibitory activity against wild-type HIV-1 and several clinically relevant mutants. The presence of a chloro and fluorine substituent at specific positions on the benzyl group appears to enhance antiviral efficacy, with some derivatives showing activity in the picomolar range .
The mechanism through which 2-(2-chloro-6-fluorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one exerts its antiviral effects likely involves inhibition of the HIV reverse transcriptase (RT). Studies have shown that compounds with similar structural features can bind effectively to the RT enzyme, disrupting the viral replication cycle .
Anticancer Properties
In addition to its antiviral properties, this compound has been evaluated for its anticancer potential. A series of pyridazine derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The results indicated that certain substitutions on the pyridazine ring could enhance cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further research in cancer therapeutics .
Structure-Activity Relationship (SAR)
The biological activity of pyridazine derivatives is significantly influenced by their structural components. The following table summarizes key findings related to structural modifications and their impact on biological activity:
Case Studies
- HIV Inhibition : A study involving a series of 2-chloro-6-fluorobenzyl derivatives revealed that specific stereoisomers exhibited superior inhibitory effects against HIV-1, correlating with their binding affinity to the RT enzyme .
- Cancer Cell Lines : In vitro studies demonstrated that derivatives of this compound could reduce cell viability in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(2-chloro-6-fluorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one?
- Methodology: Multi-step organic synthesis is typically required. A common approach involves:
- Step 1: Condensation of substituted pyridazinone precursors with halogenated benzyl groups under reflux conditions (e.g., ethanol or DMF as solvents, 60–80°C). Catalysts like NaBH4 or K2CO3 may enhance yields .
- Step 2: Functionalization of the pyridazine ring via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura coupling for aryl group introduction .
- Critical factors: Solvent polarity, reaction time (12–24 hrs), and inert atmosphere (N2/Ar) to prevent oxidation .
Q. How can researchers verify the purity and structural integrity of this compound?
- Analytical techniques:
- NMR spectroscopy: ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.5–8.0 ppm, methoxy groups at δ 3.8–4.0 ppm) .
- Mass spectrometry (HRMS): To validate molecular weight (e.g., calculated for C19H15ClF N2O3: ~373.08 g/mol) .
- HPLC: Purity assessment using reverse-phase C18 columns (≥95% purity threshold for pharmacological studies) .
Q. What are the key physicochemical properties influencing its solubility and stability?
- LogP: Estimated ~3.5 (via computational tools), indicating moderate lipophilicity .
- Solubility: Poor aqueous solubility; DMSO or ethanol recommended for in vitro assays .
- Stability: Susceptible to hydrolysis under acidic/alkaline conditions; store at –20°C in inert solvents .
Advanced Research Questions
Q. What strategies optimize the compound’s bioactivity against therapeutic targets (e.g., COX-2)?
- Structure-activity relationship (SAR):
- Substituent modifications: Replacing the 3,4-dimethoxyphenyl group with electron-withdrawing groups (e.g., nitro) enhances COX-2 inhibition (IC50 < 0.2 µM) .
- Table: Comparative IC50 values for analogs:
| Substituent on Pyridazine | IC50 (COX-2, µM) | Selectivity Index (COX-2/COX-1) |
|---|---|---|
| 3,4-Dimethoxyphenyl | 0.28 | 12.5 |
| 4-Nitrophenyl | 0.19 | 18.7 |
| Data adapted from |
Q. How does crystallographic analysis inform molecular interactions?
- X-ray diffraction: Reveals bond lengths (C–N: 1.34 Å, C–O: 1.43 Å) and dihedral angles between aromatic rings (e.g., 15–25°), critical for docking studies .
- Hirshfeld surface analysis: Identifies dominant intermolecular interactions (e.g., H-bonding with fluorine/chlorine atoms) .
Q. What computational models predict its pharmacokinetic profile?
- In silico tools:
- ADMET prediction: SwissADME or PreADMET for bioavailability (%F > 50% with LogP < 5) .
- Molecular docking: AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR) with ∆G ≤ –8.5 kcal/mol .
Contradictions and Limitations in Current Evidence
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
